2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring substituted with a phenyl group and an acetamide moiety, making it a versatile molecule in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, 2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its anticonvulsant and antipsychotic properties . It interacts with neurotransmitter systems in the brain, potentially offering therapeutic benefits for neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets such as GABA receptors and dopamine receptors. By binding to these receptors, it modulates neurotransmitter activity, which can lead to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and durable candidate in drug development.
Properties
IUPAC Name |
2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)14-6-8-15(9-7-14)23-17(26)18(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNWQPDDZEUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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